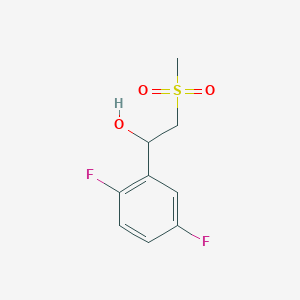
1-(2,5-Difluorophenyl)-2-methylsulfonylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluorophenyl)-2-methylsulfonylethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit several interesting properties that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-(2,5-Difluorophenyl)-2-methylsulfonylethanol is not yet fully understood. However, studies have shown that the compound interacts with several cellular pathways that are involved in inflammation and cancer development. It has been found to inhibit the activity of certain enzymes and signaling pathways that are known to play a role in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits several interesting biochemical and physiological effects. It has been found to:
• Inhibit the production of pro-inflammatory cytokines: The compound has been found to inhibit the production of several pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
• Inhibit the growth of cancer cells: The compound has been found to inhibit the growth of several types of cancer cells, including breast cancer and lung cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-Difluorophenyl)-2-methylsulfonylethanol has several advantages and limitations for lab experiments. Some of the advantages include:
• The compound is relatively easy to synthesize using common chemical reagents.
• It exhibits potent anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs.
Some of the limitations include:
• The exact mechanism of action of the compound is not yet fully understood.
• The compound may exhibit some toxic effects at high concentrations.
Orientations Futures
There are several future directions for research on 1-(2,5-Difluorophenyl)-2-methylsulfonylethanol. Some of these include:
• Further studies to elucidate the exact mechanism of action of the compound.
• Development of new drugs based on the compound for the treatment of inflammatory diseases and cancer.
• Studies to investigate the potential toxic effects of the compound at high concentrations.
In conclusion, this compound is a promising compound that exhibits several interesting properties. It has potential applications in the field of medicine, particularly as an anti-inflammatory and anticancer agent. Further research is needed to fully understand the mechanism of action of the compound and to develop new drugs based on it.
Méthodes De Synthèse
The synthesis of 1-(2,5-Difluorophenyl)-2-methylsulfonylethanol can be achieved through a multi-step process that involves the reaction of several chemical reagents. One of the most common methods for synthesizing this compound involves the reaction of 2,5-difluorobenzene with methylsulfonyl chloride and sodium hydroxide in the presence of a catalyst.
Applications De Recherche Scientifique
1-(2,5-Difluorophenyl)-2-methylsulfonylethanol has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit several interesting properties that make it a promising candidate for the development of new drugs. Some of the potential applications of this compound include:
• Anti-inflammatory agent: Studies have shown that this compound exhibits potent anti-inflammatory properties that make it a promising candidate for the development of new anti-inflammatory drugs.
• Anticancer agent: The compound has also been found to exhibit anticancer properties, making it a potential candidate for the development of new cancer drugs.
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)-2-methylsulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3S/c1-15(13,14)5-9(12)7-4-6(10)2-3-8(7)11/h2-4,9,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDTVRHUHHLKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=C(C=CC(=C1)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)
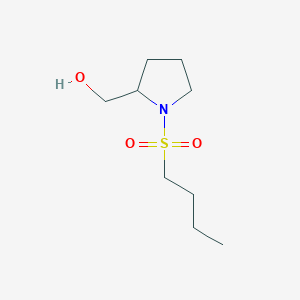
![6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)
![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)
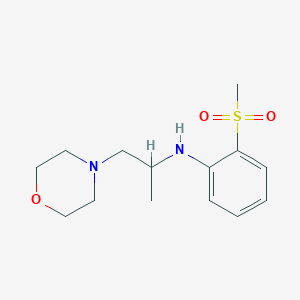
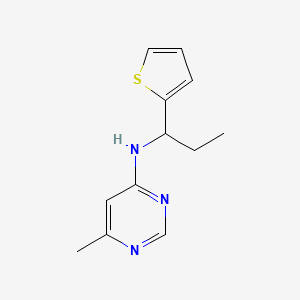
![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)
![5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588200.png)
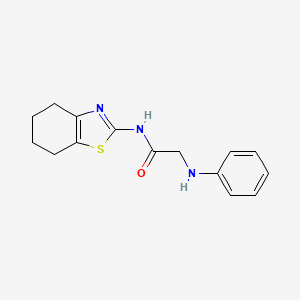
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)
![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)
![5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)
![3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7588224.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588227.png)